molecular formula C12H16N2O B3079198 (R)-N-(piperidin-3-yl)benzamide CAS No. 1062136-14-4

(R)-N-(piperidin-3-yl)benzamide

Cat. No.: B3079198
CAS No.: 1062136-14-4
M. Wt: 204.27 g/mol
InChI Key: ZFLKDMGBVZHBAC-LLVKDONJSA-N
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Description

®-N-(piperidin-3-yl)benzamide is an organic compound that features a benzamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(piperidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with ®-3-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of ®-N-(piperidin-3-yl)benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-N-(piperidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide group to a benzylamine group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-N-(piperidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, ®-N-(piperidin-3-yl)benzamide is explored for its potential therapeutic effects. It is investigated for its role in modulating biological targets such as enzymes and receptors, which could lead to the development of new treatments for diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of ®-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(piperidin-3-yl)benzamide
  • ®-3-(piperidin-3-yl)benzamide hydrochloride

Uniqueness

®-N-(piperidin-3-yl)benzamide is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its specific structure also provides unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKDMGBVZHBAC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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